Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted and Dimethyl Analogs
The molecular weight of 1-(2-methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one (175.19 g mol⁻¹) places it between the unsubstituted analog 1-(imidazo[1,2-a]pyrazin-3-yl)ethanone (161.16 g mol⁻¹) and the dimethyl analog 1-(2,6-dimethylimidazo[1,2-a]pyrazin-3-yl)ethanone (189.22 g mol⁻¹). This incremental increase of approximately 14 Da per added methyl group corresponds to a calculated ΔlogP increase of approximately +0.5 per methyl unit, based on the fragment‑based contribution of a methyl substituent to lipophilicity [1]. For medicinal chemistry campaigns operating under Lipinski's Rule of Five, the monomethyl compound offers a balanced lipophilicity profile that the unsubstituted analog may lack for membrane permeability, while avoiding the excessive logP contribution of the dimethyl analog that could compromise aqueous solubility.
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 175.19 g mol⁻¹; clogP ≈ 0.7 (estimated by fragment addition) |
| Comparator Or Baseline | 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone: MW = 161.16 g mol⁻¹, clogP ≈ 0.2; 1-(2,6-Dimethylimidazo[1,2-a]pyrazin-3-yl)ethanone: MW = 189.22 g mol⁻¹, clogP ≈ 1.2 |
| Quantified Difference | ΔMW = +14 Da vs. unsubstituted, −14 Da vs. dimethyl; ΔclogP ≈ +0.5 vs. unsubstituted, −0.5 vs. dimethyl |
| Conditions | Calculated values based on the fragment‑constant method; experimental logP not reported in public literature |
Why This Matters
For procurement in lead optimization, the mono‑methyl substitution provides a middle‑ground lipophilicity that balances permeability and solubility, a critical consideration absent in the unsubstituted or dimethyl analogs.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. https://doi.org/10.1021/cr60274a001 View Source
